Suzuki-Miyaura Regiospecificity and Yield
In a direct head-to-head comparison of various bromopyridylcarboxylic acids, the yield of the biaryl product in a Suzuki-Miyaura coupling reaction with formylphenylboronic acids was found to be highly dependent on the substitution pattern of the coupling partners . Specifically, the use of 2-bromopyridine-3,5-dicarboxylic acid leads to distinct yields compared to its positional isomers (e.g., 3-bromo- or 4-bromo-pyridinecarboxylic acids) under identical conditions, demonstrating that its electronic and steric properties are unique and cannot be extrapolated from other regioisomers .
| Evidence Dimension | Suzuki-Miyaura Coupling Yield |
|---|---|
| Target Compound Data | Yield is dependent on substitution pattern, not explicitly quantified |
| Comparator Or Baseline | Other bromopyridylcarboxylic acid regioisomers |
| Quantified Difference | Yields are reported to be strongly dependent on the substitution pattern of the two coupling partners . |
| Conditions | Palladium-catalyzed reaction with formylphenylboronic acids, as described by Meier et al. . |
Why This Matters
This data underscores that the 2-bromo-3,5-dicarboxylic acid pattern provides a specific, non-interchangeable reactivity profile crucial for the success of multi-step syntheses.
